1-(4-fluorophenyl)ethane-1-thiol
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Overview
Description
1-(4-Fluorophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H9FS It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an ethane-1-thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound . Another method includes the use of 4-fluorobenzyl bromide and sodium hydrosulfide under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atom on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
1-(2-Fluorophenyl)ethane-1-thiol: Similar structure but with the fluorine atom in a different position, leading to different reactivity and properties.
1-(4-Chlorophenyl)ethane-1-thiol: Chlorine atom instead of fluorine, resulting in different chemical behavior and applications.
Uniqueness: 1-(4-Fluorophenyl)ethane-1-thiol is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(4-fluorophenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FS/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKUHCNEYMGINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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